Resmethrin
Description
Resmethrin is a synthetic Type I pyrethroid insecticide first registered in the U.S. in 1967 . Structurally, it is an ester of chrysanthemic acid and (5-benzylfuran-3-yl)methanol, existing as a racemic mixture of four optical isomers (70% trans, 30% cis) . It is widely used in mosquito control, residential pest management, and agricultural settings due to its high insecticidal potency, which often exceeds natural pyrethrins . However, its photolability limits environmental persistence, a hallmark of first-generation pyrethroids . This compound’s acute toxicity varies significantly between isomers: (+)-cis-resmethrin is highly toxic to aquatic organisms, while (-)-isomers are less harmful .
Properties
IUPAC Name |
(5-benzylfuran-3-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
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InChI |
InChI=1S/C22H26O3/c1-15(2)10-19-20(22(19,3)4)21(23)25-14-17-12-18(24-13-17)11-16-8-6-5-7-9-16/h5-10,12-13,19-20H,11,14H2,1-4H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMKTZHHVJILDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C | |
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Molecular Formula |
C22H26O3 | |
| Record name | RESMETHRIN | |
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DSSTOX Substance ID |
DTXSID7022253 | |
| Record name | Resmethrin | |
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Molecular Weight |
338.4 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Resmethrin appears as colorless crystals or waxy solid. Insoluble in water. Used as an insecticide., Colorless solid; [ICSC] Colorless or off-white to tan solid; [HSDB], COLOURLESS WAXY SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Waxy white to tan solid; colorless crystals. | |
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Boiling Point |
Decomposes at >180 °C | |
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Solubility |
Very sol in xylene and aromatic petroleum hydrocarbons; solubility in kerosene 10%, Insol in water at 25 °C; methylene chloride at 25 °C: greater than 50% wt/wt; in acetone at 25 °C: greater than 50% wt/wt; in ethanol and isopropanol 8 and 7%, /respectively/, In water, 0.0379 mg/L at 25 °C, Solubility in water: none | |
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Density |
0.958-0.968 at 20 °C, Relative density (water = 1): 0.96 | |
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Vapor Pressure |
0.00000001 [mmHg], 1.13X10-8 mm Hg at 30 °C, Vapor pressure, Pa at 20 °C: | |
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Color/Form |
Waxy off-white to tan solid, Colorless crystals | |
CAS No. |
10453-86-8 | |
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Melting Point |
56.5 °C (pure (1-RS)-trans isomer), Mp: 43-48 °C (isomeric mixture with 20-30% cis and 80-70% trans), 43-48 °C | |
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Preparation Methods
Physical and Chemical Properties
This compound’s physicochemical properties influence its synthesis and purification:
| Property | Value |
|---|---|
| Melting point | 43–48°C |
| Boiling point | 180°C at 0.01 mmHg |
| Vapor pressure | 1.1 × 10$$^{-8}$$ mmHg at 30°C |
| Solubility in water | <1 mg/L at 30°C |
| Partition coefficient (log P) | 3.46 (this compound) |
These properties necessitate specialized handling during synthesis, particularly to avoid degradation in alkaline or photolytic conditions.
Synthesis of Chrysanthemic Acid
Chrysanthemic acid, the acid moiety of this compound, is synthesized via cyclopropanation of a prenyl derivative. The process involves:
Cyclopropanation Reaction
The core cyclopropane structure is formed through a [2+1] cycloaddition between a diene (e.g., 2,5-dimethyl-2,4-hexadiene) and a carbene precursor, such as diazomethane or a Simmons-Smith reagent. This reaction proceeds under controlled conditions to yield the cis- and trans-isomers of chrysanthemic acid.
Resolution of Isomers
Chromatographic techniques or fractional crystallization separate the cis- and trans-isomers. The trans-isomer is preferred for this compound synthesis due to its higher bioactivity.
Synthesis of 5-Benzyl-3-Furylmethyl Alcohol (BFA)
The alcohol component, BFA, is synthesized through a multi-step sequence:
Furylation and Benzylation
- Furan Ring Formation : 3-Furanmethanol is synthesized via acid-catalyzed cyclization of acetylated sugars or through Paal-Knorr synthesis.
- Benzylation : The furan derivative undergoes Friedel-Crafts alkylation with benzyl chloride in the presence of a Lewis acid (e.g., AlCl$$_3$$) to introduce the benzyl group at the 5-position.
Esterification: Coupling Chrysanthemic Acid and BFA
The final step involves esterifying chrysanthemic acid with BFA. Two primary methods are employed:
Acid-Catalyzed Fischer Esterification
Chrysanthemic acid and BFA are refluxed in an anhydrous solvent (e.g., toluene) with a catalytic amount of sulfuric acid. This method yields a racemic mixture due to the absence of stereochemical control.
Acyl Chloride Method
- Chrysanthemoyl Chloride Formation : Chrysanthemic acid is treated with thionyl chloride (SOCl$$_2$$) to form the acyl chloride.
- Nucleophilic Substitution : The acyl chloride reacts with BFA in the presence of a base (e.g., pyridine) to form this compound.
Reaction Scheme :
$$
\text{Chrysanthemic acid} + \text{SOCl}2 \rightarrow \text{Chrysanthemoyl chloride} + \text{HCl} + \text{SO}2
$$
$$
\text{Chrysanthemoyl chloride} + \text{BFA} \xrightarrow{\text{pyridine}} \text{this compound} + \text{HCl}
$$
Stereochemical Considerations and Isomer Ratios
Technical-grade this compound contains four isomers due to non-stereoselective synthesis:
| Isomer | Ratio in Technical Product | Insecticidal Activity |
|---|---|---|
| [1R,trans] | 40% | Highest |
| [1R,cis] | 10% | Moderate |
| [1S,trans] | 40% | Low |
| [1S,cis] | 10% | Negligible |
The [1R,trans]-isomer (biothis compound) accounts for most of the bioactivity, but industrial processes prioritize cost-effectiveness over enantiomeric purity.
Industrial-Scale Production and Challenges
Optimization for Yield and Purity
- Solvent Selection : Hexane or kerosene is used to dissolve intermediates, facilitating large-scale mixing.
- Photostability Additives : UV stabilizers (e.g., antioxidants) are incorporated to mitigate degradation during storage.
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection (206 nm) achieves a detection limit of 0.05 mg/kg, ensuring precise quantification of isomer ratios.
Gas Chromatography (GC)
GC with flame ionization detection (FID) analyzes technical-grade products, resolving isomers based on retention times.
Chemical Reactions Analysis
Types of Reactions: Resmethrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more polar metabolites.
Hydrolysis: The ester linkage in this compound can be hydrolyzed to produce chrysanthemic acid and 5-benzyl-3-furylmethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products Formed:
Oxidation Products: Polar metabolites.
Hydrolysis Products: Chrysanthemic acid and 5-benzyl-3-furylmethanol.
Scientific Research Applications
Mosquito Control
Resmethrin is primarily employed for wide-area mosquito abatement . It is used in aerial applications to control adult mosquito populations, especially in urban settings where mosquito-borne diseases are prevalent. Approximately 50,000 pounds of this compound are utilized annually in the United States for this purpose .
Agricultural Use
In agricultural settings, this compound is applied to manage pests such as whiteflies in greenhouses. Its effectiveness against a variety of flying and crawling insects makes it a valuable tool for farmers looking to protect their crops from infestation .
Residential and Structural Pest Control
This compound is also registered for residential use, targeting common household pests. It can be applied in food handling establishments and livestock housing, ensuring that both domestic and commercial environments remain pest-free .
Ecological Studies
Research has been conducted to evaluate the impacts of this compound on non-target species. A study on monarch butterfly larvae and adults revealed insights into the ecological implications of ultra-low volume applications of this compound, highlighting its potential effects on beneficial insect populations .
Case Study 1: Efficacy in Mosquito Control
A field study assessed the effectiveness of this compound applications against Culex pipiens pipiens mosquitoes. Results indicated that aerosol applications significantly suppressed reproductive activity, demonstrating its efficacy as a mosquito control agent .
Case Study 2: Impact on Non-Target Species
In another study focusing on non-target organisms, researchers examined the effects of ultra-low volume this compound applications on monarch butterflies. The findings indicated that while this compound effectively targets pest species, it also poses risks to beneficial insects, necessitating careful consideration in its application .
Case Study 3: Residue Analysis
A comprehensive analysis was conducted to evaluate residue levels of this compound post-application in various environments. This study provided data on the persistence of this compound residues and their potential ecological impacts, reinforcing the need for monitoring and regulatory oversight .
Toxicological Profile
This compound exhibits low toxicity levels when administered through various routes. The oral LD50 values range from 690 mg/kg for mice to over 5000 mg/kg for rats, indicating a relatively safe profile for mammals at typical exposure levels . However, caution is advised as adverse effects have been noted at higher doses.
Summary of Toxicological Findings
| Species | Route of Exposure | LD50 (mg/kg) | Observations |
|---|---|---|---|
| Mouse | Oral | 690 | Moderate toxicity |
| Rat | Oral | >5000 | Low toxicity |
| Rabbit | Oral | 225 | Notable adverse effects at high doses |
| Dog | Oral | 10 (no effects) | Increased liver weights at higher doses |
Mechanism of Action
Resmethrin exerts its insecticidal effects by interfering with the normal function of the nervous system. It acts on the nerve cell membrane to disrupt the sodium channel current, leading to delayed repolarization and paralysis of the insect. This mechanism makes this compound more toxic to insects than to mammals due to the lower body temperature of insects .
Comparison with Similar Compounds
Structural Analogs: Phenothrin
Phenothrin, a structural derivative of resmethrin, replaces the furan ring with a phenyl group and introduces an oxygen bridge, enhancing stability but reducing insecticidal activity . Key differences include:
- Potency: this compound exhibits superior efficacy against a broader pest range compared to phenothrin .
- Synergist Response : Both compounds show negligible synergism with piperonyl butoxide (PBO), unlike natural pyrethrins .
- Isomer Activity: Biothis compound (IR, trans isomer) is more potent in certain species, whereas phenothrin’s activity depends on cis/trans configurations .
Generational Differences: Type I vs. Type II Pyrethroids
This compound belongs to the first-generation pyrethroids, which lack the α-cyano moiety present in second-generation (Type II) compounds like permethrin and deltamethrin . Comparative features:
Efficacy and Resistance Profiles
This compound’s LC₅₀ values for Culex mosquitoes (0.00082–1 μg) are comparable to permethrin and naled, but resistance ratios (RR = 2.8) suggest emerging tolerance in some populations . In contrast, sand flies (Phlebotomus spp.) exhibit high susceptibility to this compound, with toxicity exceeding DDT and malathion .
Environmental and Toxicological Risks
- Ecotoxicity : this compound is highly toxic to aquatic invertebrates (e.g., Daphnia, shrimp) at sub-ppb concentrations, with (+)-cis isomers posing the greatest risk .
Key Research Findings
- Species-Specific Susceptibility : Culex pipiens SM-S1 displays unusual susceptibility to this compound (1 μg mortality = 100%) despite high RR values in other strains .
- Synergistic Combinations : this compound + PBO (1:3 ratio) achieves LC₅₀ = 0.00082 ppm in crawfish, outperforming standalone pesticides like B. thuringiensis .
- Isomer-Specific Activity : (+)-cis-resmethrin is 10-fold more toxic to killifish than (-)-isomers, highlighting the importance of stereochemistry in risk assessments .
Biological Activity
Resmethrin is a synthetic pyrethroid insecticide widely used for controlling various pests in agricultural and residential settings. It is a mixture of four isomers, including biothis compound and cismethrin, which exhibit varying degrees of biological activity and toxicity. This article explores the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and environmental impact.
Toxicological Effects
This compound's toxicity has been extensively studied in various animal models. The oral LD50 values indicate that this compound exhibits moderate toxicity, with values ranging from 690 mg/kg in mice to over 5000 mg/kg in rats . Biothis compound, one of its isomers, shows an even lower LD50 of 225 mg/kg in rabbits . Notably, cismethrin has demonstrated significant neurotoxicity, with an LD50 of 0.6 mg/kg in mice, highlighting the potential risks associated with exposure to specific isomers .
Case Study: Fatal Neurotoxicity in a Child
A notable case reported fatal neurotoxicity following this compound poisoning in a child. The patient developed severe neurological symptoms, including brain stem herniation, leading to brain death after 77 hours post-exposure. This case underscores the critical need for awareness regarding the potential dangers of this compound exposure, particularly in vulnerable populations like children .
Metabolism and Kinetics
This compound undergoes rapid metabolism in the body. In studies involving rats administered with radiolabeled this compound, approximately 36% was excreted in urine and 64% in feces within three weeks . Major metabolic pathways include ester cleavage and oxidation at various positions on the molecule, leading to the formation of less toxic metabolites . The elimination half-life of this compound when applied to surfaces exposed to sunlight ranges from 20 to 90 minutes, indicating its rapid degradation under environmental conditions .
Environmental Impact
This compound is classified as highly toxic to aquatic organisms, particularly invertebrates like shrimp and water fleas. However, it is considered low to moderately toxic to birds and does not accumulate significantly in plants or mammals . Its rapid breakdown upon exposure to sunlight minimizes long-term environmental risks.
Table: Summary of Toxicity Data for this compound Isomers
| Isomer | Oral LD50 (mg/kg) | Toxicological Effects |
|---|---|---|
| This compound | 690 (mouse) | Moderate toxicity |
| Biothis compound | 225 (rabbit) | Moderate toxicity |
| Cismethrin | 0.6 (mouse) | High neurotoxicity |
Long-term Studies
Long-term studies have shown mixed results regarding carcinogenicity. While some studies indicated an increase in liver tumors among female rats fed this compound over two years, others found no conclusive evidence linking this compound to cancer development . The U.S. EPA classifies it as "likely to be carcinogenic," emphasizing the need for caution in its use.
Q & A
Q. What are the critical safety protocols for handling resmethrin in laboratory settings?
this compound requires strict adherence to safety guidelines due to its acute toxicity (GHS07 classification) and potential health risks (H302: harmful if swallowed). Researchers must:
- Use personal protective equipment (PPE) including gloves and lab coats.
- Avoid inhalation and skin contact; ensure adequate ventilation.
- Follow emergency procedures such as immediate rinsing of affected areas and contacting poison control if ingested .
- Store separately from food, beverages, and feed to prevent contamination .
Q. How can researchers ensure purity and accurate characterization of this compound in experimental preparations?
- Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to verify chemical purity.
- For new synthetic batches, provide spectral data (e.g., NMR, IR) and elemental analysis to confirm molecular structure and purity ≥95% .
- Cross-reference with established databases (e.g., CAS 10453-86-8) and peer-reviewed synthesis protocols .
Q. What standardized bioassay methods are recommended for evaluating this compound’s insecticidal efficacy?
-
Follow Abbott’s formula (1925) to calculate percent control:
where = survival rate in untreated controls and = survival rate in treated samples .
-
Use probit analysis to determine LC50/LC90 values and assess resistance ratios in target insect populations .
Advanced Research Questions
Q. How can conflicting data on this compound resistance mechanisms in mosquito populations be resolved?
- Conduct synergism bioassays with metabolic inhibitors (e.g., piperonyl butoxide for cytochrome P450s) to identify detoxification pathways.
- Compare esterase activity levels between resistant and susceptible strains via spectrophotometric assays (e.g., α-naphthyl acetate hydrolysis) .
- Validate findings using RNA sequencing to identify overexpression of detoxification genes (e.g., CYP6AA3) .
Q. What experimental designs address this compound’s potential carcinogenicity and reproductive toxicity in non-target organisms?
- Perform chronic exposure studies in rodent models, monitoring liver enzyme induction (e.g., cytochrome P450 isoforms) and histopathological changes .
- Use the FINER framework to evaluate research feasibility:
Q. How can researchers optimize analytical methods to detect this compound degradation products in environmental samples?
- Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., deuterated this compound) for quantification.
- Validate methods using EPA guidelines for recovery rates (70–120%) and limit of detection (LOD < 0.1 ppb) .
Methodological Challenges and Solutions
Q. What statistical approaches are most robust for analyzing dose-response data in this compound bioassays?
- Apply probit or logit regression models to estimate lethal concentrations (LC values) and confidence intervals.
- Use one-way ANOVA to compare resistance frequencies across field populations, followed by Tukey’s HSD test for post-hoc analysis .
Q. How should contradictory results between in vitro and in vivo studies on this compound’s neurotoxicity be addressed?
- Replicate experiments under standardized conditions (e.g., OECD Test Guidelines 424 for neurotoxicity).
- Incorporate computational modeling (e.g., molecular docking to acetylcholine esterase) to bridge mechanistic gaps .
Data Reproducibility and Reporting
Q. What metadata is essential for ensuring reproducibility in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
